![molecular formula C6H6N2O3 B1497468 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid CAS No. 89640-83-5](/img/structure/B1497468.png)
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid
Overview
Description
“2-Hydroxy-6-methylpyrimidine-4-carboxylic acid” is also known as “2-Hydroxy-6-methylisonicotinic acid”. It has an empirical formula of C7H7NO3 and a molecular weight of 153.14 .
Molecular Structure Analysis
The molecular formula of “2-Hydroxy-6-methylpyrimidine-4-carboxylic acid” is C6H6N2O3 and its molecular weight is 154.12 g/mol.Physical And Chemical Properties Analysis
“2-Hydroxy-6-methylpyrimidine-4-carboxylic acid” is a solid substance. It has a melting point of over 300°C .Scientific Research Applications
Organic Synthesis
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid: plays a significant role in organic synthesis. Its structure, which includes both a pyrimidine ring and a carboxylic acid group, makes it a versatile intermediate. It can participate in various chemical reactions such as substitution, elimination, and coupling, leading to the synthesis of complex molecules used in pharmaceuticals and agrochemicals .
Nanotechnology
In the field of nanotechnology, this compound is utilized as a surface modifier. It helps in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. The carboxylic acid group can easily form bonds with the surface of nanoparticles, which is crucial for creating stable nanocomposites for use in electronics, catalysis, and biomedical applications .
Polymer Industry
The carboxylic acid group of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid is used in the polymer industry. It serves as a monomer, additive, or catalyst in the polymerization process. This enhances the properties of synthetic or natural polymers, making them suitable for a wide range of applications, from packaging materials to biomedical devices .
Colorimetric and Fluorogenic Applications
This compound is known for its sharp colorimetric and fluorogenic responses. It can be used in the development of sensors for detecting various substances in physiological conditions and as food additives. Its ability to change color or fluorescence in the presence of specific analytes makes it valuable for environmental monitoring and food safety .
Pharmaceutical Precursor
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid: is a potential precursor in the pharmaceutical industry. It can be transformed into active pharmaceutical ingredients (APIs) through various synthetic pathways. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anti-inflammatory properties .
High Solubility Applications
Due to its high solubility in polar solvents like water and alcohols, this compound is particularly useful in applications that require highly soluble intermediates. This property is advantageous in the formulation of drugs and agrochemicals, where solubility is a key factor for bioavailability .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .
properties
IUPAC Name |
6-methyl-2-oxo-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-2-4(5(9)10)8-6(11)7-3/h2H,1H3,(H,9,10)(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKKTAJDBMMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651635 | |
Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid | |
CAS RN |
89640-83-5 | |
Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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